molecular formula C10H17Cl2N3O3 B2909096 Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride CAS No. 2253639-31-3

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride

Cat. No.: B2909096
CAS No.: 2253639-31-3
M. Wt: 298.16
InChI Key: ADRSQLBEYZWXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride is a chemical compound with the molecular formula C10H15N3O3.2ClH. It is a derivative of oxazole, a five-membered heterocyclic aromatic compound containing both nitrogen and oxygen atoms. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, ethyl oxalyl chloride, and ammonia.

  • Reaction Steps:

    • Piperazine is reacted with ethyl oxalyl chloride to form an intermediate compound.

    • The intermediate is then cyclized under acidic conditions to form the oxazole ring.

    • The resulting oxazole compound is then esterified with ethanol to produce ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate.

    • Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • The compound is typically synthesized on a larger scale using similar reaction conditions as described above, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: It can participate in substitution reactions, where one or more of its atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various oxo-derivatives of the compound.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate: A thiazole derivative with similar applications.

  • Ethyl 2-(piperazin-1-yl)oxazole-4-carboxylate: A closely related oxazole derivative.

Uniqueness: Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to form stable complexes with various reagents and its versatility in synthetic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.2ClH/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSQLBEYZWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.